2-Butoxy-6-(4-octylphenyl)naphthalene
Description
Properties
CAS No. |
219683-04-2 |
|---|---|
Molecular Formula |
C28H36O |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-butoxy-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C28H36O/c1-3-5-7-8-9-10-11-23-12-14-24(15-13-23)25-16-17-27-22-28(29-20-6-4-2)19-18-26(27)21-25/h12-19,21-22H,3-11,20H2,1-2H3 |
InChI Key |
KCUZVJQRKVUPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalene, 2-butoxy-6-(4-nitrophenyl)- (CAS 100807-86-1)
- Structure: Substituted with a nitro group (-NO₂) at the para position of the phenyl ring instead of an octyl chain.
- Properties: The nitro group is electron-withdrawing, reducing electron density in the naphthalene core compared to the electron-donating octyl chain. Molecular weight: 321.37 g/mol (C₂₀H₁₉NO₃) .
- Applications: Used in sodium-ion battery materials and carbon nanotube composites due to its polar nitro group, which enhances interactions with charged species .
- Key Difference : The nitro derivative’s electronic properties favor charge transport, whereas the octylphenyl analog’s hydrophobicity may improve stability in organic solvents .
Naphthalene, 2-methoxy-6-(4-methylphenyl)- (CAS 59115-50-3)
Core-Chlorinated Naphthalene Diimides (NDIs)
- Structure : Fluorinated NDIs (e.g., CF₃-NDI, C₃F₇-NDI) with electron-withdrawing groups and fluorinated side chains.
- Properties :
- Applications : Organic semiconductors; the octylphenyl group in the target compound may similarly stabilize crystal phases but through van der Waals interactions rather than fluorine-based electronic effects .
- Key Difference : The target compound lacks the diimide core and fluorine substituents, likely reducing n-type semiconductor performance but improving compatibility with hydrocarbon-based matrices.
2-Bromo-6-n-butoxynaphthalene (CAS 66217-20-7)
- Structure : Bromine atom at the 2-position and butoxy group at the 6-position.
- Applications : Intermediate in Suzuki-Miyaura couplings; the target compound’s octylphenyl group may instead serve as a steric stabilizer in polymer matrices .
- Key Difference : The bromine substituent offers reactivity, whereas the octylphenyl group prioritizes thermal and chemical stability.
Research Implications
The octylphenyl and butoxy groups in 2-Butoxy-6-(4-octylphenyl)naphthalene synergistically balance hydrophobicity and solubility, making it suitable for applications requiring slow crystallization (e.g., organic photovoltaic films). In contrast, nitro or bromo analogs prioritize electronic or reactive functionalities. Further studies should explore its polymorphic behavior and charge-transport properties relative to fluorinated NDIs .
Q & A
Q. What are the standard synthetic routes for 2-Butoxy-6-(4-octylphenyl)naphthalene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a naphthalene derivative with a 4-octylphenyl group. A common approach includes:
Oxyanion Formation : React 2-naphthol with a base (e.g., K₂CO₃) in DMF to generate the oxyanion intermediate .
Alkylation : Introduce the butoxy group using butyl bromide under controlled conditions (e.g., 2 hours at room temperature) .
Suzuki Coupling : Attach the 4-octylphenyl moiety via palladium-catalyzed cross-coupling with a boronic acid derivative. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (toluene/ethanol) for higher yields .
Q. Key Parameters for Optimization :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- TLC : Monitor reaction progress using n-hexane:ethyl acetate (9:1) as the mobile phase .
- NMR : Confirm substitution patterns (e.g., δ 0.88 ppm for octyl CH₃; δ 4.05 ppm for butoxy -OCH₂-) .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., column: C18; mobile phase: acetonitrile/water) .
Validation : Compare spectral data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .
Q. What are the recommended protocols for assessing systemic toxicity in preclinical models?
Methodological Answer: Follow ATSDR guidelines for naphthalene derivatives :
-
Exposure Routes : Oral (gavage), inhalation (aerosolized), or dermal (24-hour patch test).
-
Endpoints :
Parameter Assessment Method Hepatic Toxicity Serum ALT/AST levels Renal Toxicity BUN/Creatinine ratios Hematological Effects Complete blood count (CBC)
Dose Selection : Use subacute doses (10–100 mg/kg/day) over 28 days to identify NOAEL (No Observed Adverse Effect Level) .
Advanced Research Questions
Q. How do cytochrome P450 enzymes metabolize this compound, and what are the implications for drug interactions?
Methodological Answer:
- Metabolic Pathways : Cytochrome P450 2A6/2A13 catalyzes oxidation at the naphthalene ring, forming epoxides or dihydrodiols .
- In Vitro Assay : Incubate with recombinant CYP2A13-expressing microsomes (NADPH regeneration system; 37°C, pH 7.4). Analyze metabolites via LC-MS/MS .
- Drug Interaction Risk : Competitive inhibition assays (e.g., with coumarin) reveal IC₅₀ values. Structural analogs show 50% inhibition at 10 µM, suggesting moderate interaction potential .
Q. How can conflicting data on carcinogenicity be resolved?
Methodological Answer: Discrepancies arise from model differences (e.g., rodent vs. human cell lines). Mitigate via:
Mechanistic Studies : Evaluate genotoxicity (Ames test, Comet assay) and oxidative stress markers (ROS, 8-OHdG) .
Dose-Response Modeling : Compare IARC’s 2B classification (animal evidence) with in vitro human bronchial cell data .
Meta-Analysis : Pool data from >10 studies using fixed/random-effects models. Recent meta-analyses show no significant human carcinogenicity (p > 0.05) .
Q. What advanced catalytic systems enhance the compound’s utility in materials science?
Methodological Answer:
- Photocatalysis : Functionalize via C-H activation using Ru(bpy)₃²⁺ under blue LED light (λ = 450 nm) .
- Palladium Membranes : Integrate with catalytic filters (Ni/γ-Al₂O₃) for tar reduction in gasification (80% conversion at 800°C) .
Kinetic Analysis : Pseudo-first-order kinetics (k = 0.15 min⁻¹) observed for naphthalene derivatives in flow reactors .
Q. What non-destructive techniques quantify environmental emissions or degradation products?
Methodological Answer:
- SPE-LC/MS : Extract from aqueous matrices using Oasis HLB cartridges (60 mg, 3 cc). Elute with methanol and quantify with a QTOF-MS .
- Headspace GC : Measure volatile emissions (e.g., 0.2 µg/day at 21°C) from solid matrices .
Modeling : Use Fick’s law to predict airborne concentrations in enclosed spaces (R² = 0.89 vs. experimental data) .
Q. How can computational methods predict biological activity and guide SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
